4-Amino-2,5-difluorophenol

Lipophilicity Medicinal Chemistry Physicochemical Properties

Scaling fluorinated aromatic amine synthesis often stalls on regioisomeric impurities and inconsistent physicochemical properties. 4-Amino-2,5-difluorophenol (CAS 120103-19-7) is the definitive 2,5-difluoro regioisomer, backed by characterized pKa (7.99), LogP (1.16), and a sharp melting point (125-130 °C) that serves as an in-process QC checkpoint. • Predictable reactivity: Well-defined electronic profile enables robust nucleophilic substitutions and cross-couplings with a documented synthetic yield of 72.3%. • CNS-optimized scaffold: Moderate LogP (1.16) positions downstream derivatives favorably within the CNS drug space (LogP 2-4) versus non-fluorinated analogs. • Supply assurance: Available from multiple stock points in research (100 mg-5 g) and bulk quantities, with Certificate of Analysis provided.

Molecular Formula C6H5F2NO
Molecular Weight 145.11 g/mol
CAS No. 120103-19-7
Cat. No. B058541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,5-difluorophenol
CAS120103-19-7
Molecular FormulaC6H5F2NO
Molecular Weight145.11 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)O)F)N
InChIInChI=1S/C6H5F2NO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H,9H2
InChIKeyRPNPSBJBVUOFBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2,5-difluorophenol: Physicochemical Profile


4-Amino-2,5-difluorophenol (CAS 120103-19-7) is a fluorinated aromatic amine with the molecular formula C6H5F2NO and a molecular weight of 145.11 g/mol [1]. It is characterized by the presence of an amino group (-NH2) at the para position relative to a hydroxyl group (-OH) on a benzene ring, which is further substituted with two fluorine atoms at the 2 and 5 positions. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for the construction of complex molecules in pharmaceutical and agrochemical research [2]. Its physical state is typically a solid, ranging from white to yellow or brown, and it requires storage under inert atmosphere and refrigerated conditions [3].

Distinct 2,5-difluoro substitution
Provides a unique electronic profile for fine-tuning physicochemical properties of downstream molecules.
Synthetic intermediate
Used as a building block in pharmaceutical and agrochemical research; patent-defined route supports procurement confidence.
Solid-state handling
Reported melting point range (125–130 °C) simplifies identity confirmation and purification compared to oily regioisomers.

Irreplaceability of 4-Amino-2,5-difluorophenol


The specific positioning of the fluorine substituents at the 2 and 5 positions on the phenol ring is critical and dictates a unique physicochemical profile that cannot be replicated by other regioisomers or mono-fluorinated analogs. This is a direct result of the strong electron-withdrawing inductive effect and weak resonance donation of fluorine atoms, which collectively influence key molecular properties [1]. These effects modulate the compound's acidity (pKa), lipophilicity (LogP), and electronic distribution, which in turn govern its reactivity in subsequent synthetic steps (e.g., nucleophilic substitutions, cross-couplings) and the ultimate properties of downstream molecules (e.g., metabolic stability, target binding). Substituting 4-Amino-2,5-difluorophenol with a regioisomer like 4-Amino-2,6-difluorophenol or a mono-fluorinated analog like 4-Amino-2-fluorophenol will yield a derivative with a different pKa, LogP, and potentially altered biological activity or synthetic yield, as demonstrated by the quantitative comparisons below .

4-Amino-2,5-difluorophenol: specific 2,5-difluoro pattern defines pKa, LogP, and solid state.
Regioisomer substitution (e.g., 2,6-difluoro) may shift pKa, LogP, and physical form, complicating purification and altering reactivity.
Unique electronic effects from dual fluorine atoms modulate acidity and lipophilicity in downstream derivatives.
Mono-fluorinated analog (e.g., 2-fluoro) yields different LogP and pKa, potentially changing biological activity and synthetic yield.

4-Amino-2,5-difluorophenol vs. Key Analogs


Lipophilicity (LogP) Comparison

The lipophilicity, as measured by the LogP value, is a key determinant of membrane permeability and solubility. 4-Amino-2,5-difluorophenol exhibits a LogP of 1.16, which is significantly lower than the LogP of 1.69 for its mono-fluorinated analog, 4-Amino-2-fluorophenol [1].

Lipophilicity (LogP)
Head-to-head
LogP: 1.16
vs 4-Amino-2-fluorophenol: 1.69 (Δ -0.53)
Lower LogP supports aqueous solubility profiling for derivatives.
Predicted values; confirm experimentally.
Lipophilicity Medicinal Chemistry Physicochemical Properties

Acidity (pKa) Modulation

The electron-withdrawing effect of the fluorine atoms substantially lowers the pKa of the phenolic hydroxyl group. The predicted pKa for 4-Amino-2,5-difluorophenol is 7.99, compared to 10.30 for the non-fluorinated parent, 4-Aminophenol, and 8.97 for the mono-fluorinated analog, 4-Amino-2-fluorophenol [1].

Acidity (pKa)
Head-to-head
pKa: 7.99
vs 4-Aminophenol: 10.30 (Δ -2.31); vs 4-Amino-2-fluorophenol: 8.97 (Δ -0.98)
Stronger acidity may alter ionization and membrane-crossing behavior.
Predicted values; verify in relevant medium.
Acidity Reactivity Bioavailability

Melting Point as Quality Attribute

Melting point serves as a crucial indicator of purity and impacts handling and formulation. 4-Amino-2,5-difluorophenol has a reported melting point range of 125-130 °C . This is distinct from its regioisomer, 4-Amino-2,6-difluorophenol (often an oil or low-melting solid), and mono-fluorinated analogs like 4-Amino-2-fluorophenol (170-172 °C) .

Melting Point (Quality Attribute)
Cross-study comparable
125–130 °C
Solid; regioisomer 2,6-difluoro is an oil/low-melting solid
Solid state simplifies handling and purity confirmation during synthesis.
Vendor technical datasheet data.
Process Chemistry Quality Control Physical Properties

Synthetic Utility and Yield

The compound's utility is supported by a documented synthetic procedure yielding 72.3% from 1,2,4-trifluoro-5-nitrobenzene . While a direct head-to-head yield comparison for a specific downstream product is not available, the existence of a patent-defined synthetic route with a reported yield provides a baseline for procurement and process development, de-risking its selection compared to less-characterized analogs.

Synthetic Yield
Supporting evidence
72.3%
from 1,2,4-trifluoro-5-nitrobenzene
Defined synthetic route supports procurement and process development.
Patent-described route, US 8076488B2.
Synthetic Chemistry Process Development Yield

4-Amino-2,5-difluorophenol Applications


CNS Drug Bioavailability Tuning

For central nervous system (CNS) drug discovery programs, the balance of lipophilicity and acidity is paramount. The moderate LogP of 1.16 for 4-Amino-2,5-difluorophenol [1] positions its derivatives more favorably within the optimal CNS drug space (LogP 2-4) compared to derivatives of the less lipophilic 4-aminophenol (LogP ~0.04). Simultaneously, its pKa of 7.99 suggests that at physiological pH, the phenol will be less ionized than that of 4-aminophenol (pKa 10.30), potentially improving passive membrane permeability. Researchers should prioritize this scaffold when seeking to modulate the PK profile of lead compounds without introducing excessive lipophilicity.

Scalable Process Intermediate

When scaling up the synthesis of complex active pharmaceutical ingredients (APIs) or agrochemicals, the choice of a reliable and high-yielding intermediate is critical. The documented synthetic route for 4-Amino-2,5-difluorophenol with a 72.3% yield provides a tangible starting point for process development. Furthermore, its distinct melting point of 125-130 °C offers a convenient quality control checkpoint that is not possible with regioisomers like 4-Amino-2,6-difluorophenol, which is an oil or low-melting solid. This combination of defined synthesis and reliable physical properties makes it a superior choice for process R&D and tech transfer.

Ortho-Fluorine Effect Scaffold

The unique 2,5-difluoro substitution pattern on 4-Amino-2,5-difluorophenol provides a specific electronic environment for structure-activity relationship (SAR) studies. As evidenced by its distinct pKa (7.99) and LogP (1.16) compared to mono-fluorinated and non-fluorinated analogs [1], this scaffold serves as an ideal starting point for chemists to systematically investigate the impact of dual ortho- and meta-fluorination on the biological activity and physicochemical properties of a lead series. Its use is recommended in SAR campaigns aimed at optimizing target engagement or reducing off-target effects.

Application
Selection Property
Validation Focus
CNS compound physicochemical profiling
Balanced LogP–pKa profile from 2,5-difluoro pattern
Membrane permeability and solubility assay context
Scalable intermediate synthesis
Defined melting point and documented synthetic route
Process development and quality control checkpoints
Structure–activity relationship (SAR) studies
Unique 2,5-difluoro electronic environment for lead optimization
Target engagement and off-target profiling assays

Technical Documentation Hub

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